molecular formula C12H15N3O B2420275 4-((5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl)aniline CAS No. 1245569-35-0

4-((5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl)aniline

Cat. No.: B2420275
CAS No.: 1245569-35-0
M. Wt: 217.272
InChI Key: GHOKCNHWMYMYOH-UHFFFAOYSA-N
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Description

4-((5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl)aniline is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms. This particular compound is characterized by the presence of an aniline group attached to the oxadiazole ring, which imparts unique chemical and biological properties.

Scientific Research Applications

4-((5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl)aniline has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl)aniline typically involves the cyclization of amidoximes with organic nitriles in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) . The reaction is carried out in a solvent like dimethylformamide (DMF) under reflux conditions to yield the desired oxadiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-((5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aniline or oxadiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aniline or oxadiazole ring.

Comparison with Similar Compounds

Similar Compounds

  • 4-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)aniline
  • 4-((5-Phenyl-1,2,4-oxadiazol-3-yl)methyl)aniline
  • 4-((5-Chloro-1,2,4-oxadiazol-3-yl)methyl)aniline

Uniqueness

4-((5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl)aniline is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group may enhance lipophilicity, improving membrane permeability and bioavailability compared to similar compounds .

Properties

IUPAC Name

4-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-8(2)12-14-11(15-16-12)7-9-3-5-10(13)6-4-9/h3-6,8H,7,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOKCNHWMYMYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)CC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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